molecular formula C21H27ClN4O4S2 B2942950 6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215389-39-1

6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2942950
CAS No.: 1215389-39-1
M. Wt: 499.04
InChI Key: JQUPOXIKQDZBGI-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a recognized and potent inhibitor of p21-activated kinase 4 (PAK4), a key signaling node in the Rho family GTPase pathway. Its primary research value lies in its ability to disrupt PAK4-mediated signaling, which is frequently dysregulated in cancer, leading to unchecked cell proliferation, survival, and critically, cytoskeletal reorganization and cell motility. By selectively targeting PAK4, this compound serves as a essential pharmacological tool for investigating the role of this kinase in tumor invasion and metastasis. Researchers utilize it to elucidate the mechanisms of cancer cell migration and the formation of invadopodia, with studies demonstrating its efficacy in reducing prostate cancer cell viability, migration, and inducing apoptosis. Its application extends to probing PAK4's function in the tumor microenvironment and its potential crosstalk with other oncogenic pathways, providing valuable insights for the development of novel anti-metastatic therapeutic strategies.

Properties

IUPAC Name

6-methyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S2.ClH/c1-24-12-9-16-17(13-24)30-21(18(16)19(22)26)23-20(27)14-5-7-15(8-6-14)31(28,29)25-10-3-2-4-11-25;/h5-8H,2-4,9-13H2,1H3,(H2,22,26)(H,23,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUPOXIKQDZBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C21H27ClN4O4S2
  • Molecular Weight : 499.0 g/mol

The thieno[2,3-c]pyridine core is notable for its heterocyclic nature, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act through:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of intestinal phosphate transporters (NPT-IIb), suggesting applications in treating hyperphosphatemia and related disorders.
  • Receptor Modulation : It may modulate the activity of certain receptors or enzymes, influencing signal transduction pathways that are crucial for cellular function.

Antimicrobial Properties

Preliminary studies have indicated that this compound may exhibit antimicrobial properties. A study published in "Bioorganic & Medicinal Chemistry Letters" reported moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . Further investigation is needed to fully elucidate its antimicrobial potential.

Inhibitory Activity

Research has shown that this compound demonstrates significant inhibitory activity against various targets:

  • GSK-3β Inhibition : The compound has been evaluated for its ability to inhibit GSK-3β with an IC50 value of 8 nM, indicating potent activity .
  • Anti-inflammatory Effects : In vitro studies have shown that it can significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells, suggesting anti-inflammatory properties .

Case Studies and Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
Bioorganic & Medicinal Chemistry Letters (2007)Moderate antimicrobial activity against specific bacterial strains .
MDPI Study (2024)Potent GSK-3β inhibitor with significant anti-inflammatory effects .
Eurekaselect Review (2024)Discusses the synthesis and biological evaluation of tetrahydrothieno pyridine derivatives, emphasizing their therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives. Key structural analogs and their comparative features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound (CAS: 1215389-39-1) 4,5,6,7-tetrahydrothieno[2,3-c]pyridine - 6-Methyl
- 3-Carboxamide
- 4-(Piperidin-1-ylsulfonyl)benzamido
Not explicitly reported; inferred TNF-α inhibition based on analogs
Analog 1 (CAS: 1215707-73-5) Same core - 6-Methyl
- 3-Carboxamide
- 4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido
Not explicitly reported; structural variation may alter potency or selectivity
Analog 2 (Methyl ester derivative) Same core - 6-Acetyl
- 3-Methyl ester
- 4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido
Not reported; ester group may reduce stability compared to carboxamide
Bicyclic Thiophene Derivatives Bicyclic thiophene Variable substitutions on benzamido and core Potent TNF-α inhibition in rat whole blood assays (IC50 values in nM range)
2-Amino-3-benzoylthiophenes Thiophene - 2-Amino
- 3-Benzoyl (e.g., 3-trifluoromethylphenyl)
Allosteric enhancement of adenosine A1 receptor binding; competitive antagonism at higher concentrations

Structural Modifications and Activity Relationships

Core Heterocycle: The 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core is critical for TNF-α inhibitory activity in analogs , while 2-amino-3-benzoylthiophenes (thiophene core) target adenosine receptors . The partially saturated pyridine ring in the target compound likely enhances conformational rigidity and binding affinity compared to simpler thiophenes.

Substitutions on the Benzamido Group: The piperidin-1-ylsulfonyl group in the target compound may improve solubility or receptor interaction via sulfonyl hydrogen bonding. In adenosine receptor modulators, 3-(trifluoromethyl)phenyl substitutions on benzoyl groups maximized allosteric enhancement , suggesting electron-withdrawing groups enhance activity.

6-Position Substitution: The 6-methyl group in the target compound is consistent with SAR trends in thiophene derivatives, where alkyl substitutions at the 4-position increased adenosine receptor activity . This substitution may stabilize the core conformation.

3-Position Functional Group :

  • The 3-carboxamide in the target compound contrasts with the methyl ester in Analog 2. Carboxamides generally exhibit better metabolic stability and hydrogen-bonding capacity, which could enhance target engagement .

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